

(Isoquinolin-6-yl)methanol: A Technical Guide to its Structure and Chemical Properties

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Compound of Interest

Compound Name: **(Isoquinolin-6-yl)methanol**

Cat. No.: **B068007**

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the chemical structure and properties of **(Isoquinolin-6-yl)methanol** (CAS No: 188861-59-8). The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural alkaloids and synthetic compounds of significant pharmacological interest. As a functionalized derivative, **(Isoquinolin-6-yl)methanol** serves as a valuable building block in medicinal chemistry and materials science. This guide summarizes its known structural and physicochemical data, presents a detailed experimental protocol for its synthesis, and discusses the broader biological context of the isoquinoline class of compounds.

Chemical Structure and Identifiers

(Isoquinolin-6-yl)methanol is a heterocyclic aromatic compound. Its structure consists of a bicyclic isoquinoline core, which is a fusion of a benzene ring and a pyridine ring. A hydroxymethyl group (-CH₂OH) is attached at the C-6 position of the isoquinoline ring system.

The structural and identifying information for **(Isoquinolin-6-yl)methanol** is summarized in the table below.

Identifier	Value	Source
IUPAC Name	(Isoquinolin-6-yl)methanol	N/A
CAS Number	188861-59-8	[1]
Molecular Formula	C ₁₀ H ₉ NO	[1]
Molecular Weight	159.19 g/mol	
Canonical SMILES	C1=CC2=C(C=C(C=C2)CO)C =N1	[2]
InChI	InChI=1S/C10H9NO/c12-7-8- 1-2-10-6-11-4-3-9(10)5-8/h1- 6,12H,7H2	
InChIKey	XIRLIZNMBKEUDD- UHFFFAOYSA-N	

Physicochemical Properties

The physicochemical data for **(Isoquinolin-6-yl)methanol** is limited in publicly available literature. The table below presents the known experimental and predicted properties. The parent compound, isoquinoline, is a weak base with a pKa of 5.14 for its conjugate acid.[\[3\]](#) The presence of the hydroxymethyl group is not expected to significantly alter the basicity of the ring nitrogen.

Property	Value	Notes	Source
Physical Form	Solid	White to off-white solid	[4]
Melting Point	Data not available	Experimental value not found in literature	N/A
Boiling Point	Data not available	Experimental value not found in literature	N/A
Solubility	Data not available	Expected to be soluble in polar organic solvents like methanol and ethanol.	N/A
pKa	14.06 ± 0.10	Predicted value for the alcohol proton	[4]

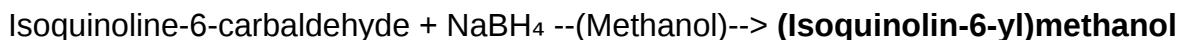
Experimental Protocols

The synthesis of **(Isoquinolin-6-yl)methanol** can be readily achieved via the chemical reduction of its corresponding aldehyde, isoquinoline-6-carbaldehyde. This is a standard and high-yielding transformation in organic synthesis.

Illustrative Synthetic Protocol: Reduction of Isoquinoline-6-carbaldehyde

This protocol describes a general laboratory procedure for the synthesis of **(Isoquinolin-6-yl)methanol** using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme:



Materials:

- Isoquinoline-6-carbaldehyde

- Sodium borohydride (NaBH_4)
- Methanol (reagent grade)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stir bar, ice-water bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline-6-carbaldehyde (1.0 equivalent) in methanol to a concentration of approximately 0.1 M.
- Reduction: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
- Workup: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess sodium borohydride.
- Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with

ethyl acetate.

- **Washing and Drying:** Combine the organic layers and wash sequentially with deionized water and then brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude **(Isoquinolin-6-yl)methanol** can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

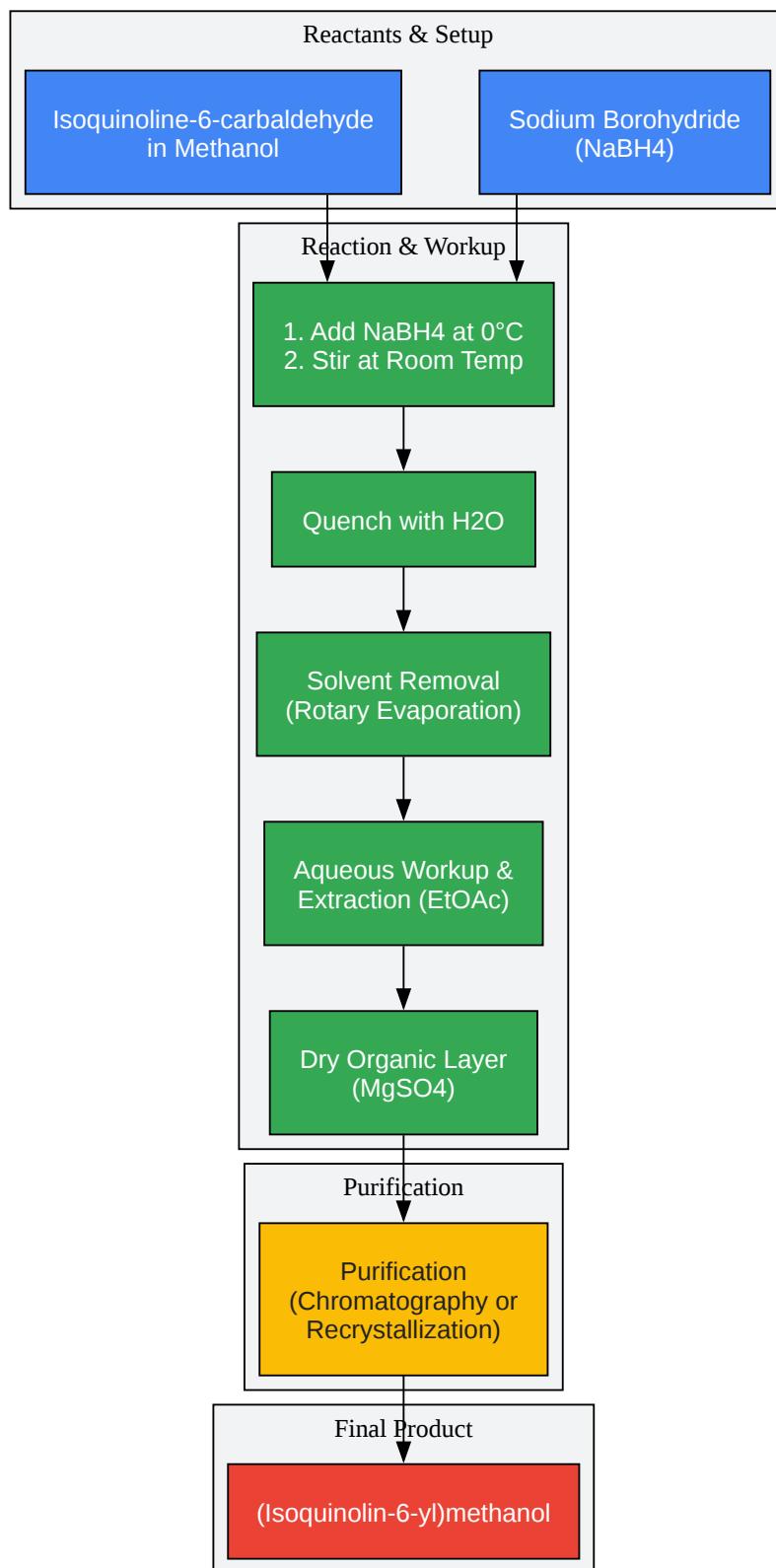
Safety Precautions: This procedure should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

Visualization of Synthetic Workflow

The logical flow for the synthesis of **(Isoquinolin-6-yl)methanol** as described in the protocol above is illustrated in the following diagram.

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Caption: A workflow diagram for the synthesis of **(Isoquinolin-6-yl)methanol**.

Biological and Pharmacological Context

While specific biological activity data for **(Isoquinolin-6-yl)methanol** is not widely reported, the isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is found in a vast array of natural alkaloids and has been central to the development of numerous therapeutic agents.

Isoquinoline alkaloids as a class exhibit a broad spectrum of pharmacological activities, including:

- Antitumor
- Antimicrobial and Antifungal
- Anti-inflammatory
- Antiviral
- Neuroprotective

These diverse biological effects underscore the importance of the isoquinoline framework in molecular recognition by various enzymes and receptors. Consequently, derivatives such as **(Isoquinolin-6-yl)methanol** are of significant interest to researchers as versatile starting materials or intermediates for synthesizing more complex molecules with potential therapeutic applications.

Conclusion

(Isoquinolin-6-yl)methanol is a well-defined chemical compound with established structural identifiers. While comprehensive experimental data on its physicochemical properties like melting point and solubility are sparse, its synthesis is straightforward via standard organic chemistry protocols. Given the extensive history of the isoquinoline scaffold in drug discovery, **(Isoquinolin-6-yl)methanol** represents a valuable and functionalized building block for the synthesis of novel compounds with potential applications in pharmacology and materials science. Further research is warranted to fully characterize its physical properties and explore its unique biological activity profile.

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